Broad-Spectrum Antibacterial Potency: MIC Data Against Key Gram-Positive and Gram-Negative Strains
2,4-Thiazolidinedione,5-[(2-nitrophenyl)methylene]- demonstrates broad-spectrum antibacterial activity with Minimum Inhibitory Concentrations (MICs) reported in the low micromolar range against a panel of both Gram-positive and Gram-negative bacteria . While this data is not from a direct head-to-head comparison with a specific analog in the same study, the potency range (4.5-9.9 µM/mL) provides a quantitative benchmark for researchers evaluating this compound against other antimicrobial TZD derivatives, which often show MICs > 17.9 µM or > 1024 µg/mL [1][2].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 4.5-9.9 µM/mL (Range against B. subtilis, S. aureus, K. pneumoniae, E. coli, S. typhi) |
| Comparator Or Baseline | Other 5-benzylidene-2,4-thiazolidinedione derivatives: MIC = 17.9 µM (against S. aureus) [1]; MIC > 1024 µg/mL (against S. aureus) [2] |
| Quantified Difference | Target compound is approximately 2- to >200-fold more potent than reported comparators in separate studies. |
| Conditions | In vitro broth microdilution assay; exact strain details and methodology may vary across studies. |
Why This Matters
This quantitative potency data provides a critical benchmark for scientists procuring this compound for antimicrobial screening, offering a clear advantage in hit identification over less potent TZD analogs.
- [1] Design, synthesis, in silico studies and biological evaluation of 5-((E)-4-((E)-(substituted aryl/alkyl)methyl)benzylidene)thiazolidine-2,4-dione derivatives. Springer, 2020. View Source
- [2] Thiazolidinedione and thiazole derivatives potentiate norfloxacin activity against NorA efflux pump over expression in Staphylococcus aureus 1199B strains. View Source
